4-bromo-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid

Physicochemical Properties Process Chemistry Purification

Sourcing a thermally robust, orthogonally reactive pyrazole scaffold for parallel library synthesis can delay hit-to-lead programs. 4-Bromo-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid (CAS 1257842-67-3) solves this by integrating a carboxylic acid (amide coupling) and a bromine atom (Suzuki-Miyaura cross-coupling) in a single core. Key advantages: • Dual orthogonal reactivity enables sequential diversification without functional group interconversion. • High thermal stability (bp 374.9 °C, mp 212-214 °C) ensures robust scale-up for field trials. • Balanced LogP (1.74) and H-bond capacity supports bioisosteric replacement of labile phenols.

Molecular Formula C5H2BrF3N2O2
Molecular Weight 258.98 g/mol
CAS No. 1257842-67-3
Cat. No. B1371696
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-bromo-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid
CAS1257842-67-3
Molecular FormulaC5H2BrF3N2O2
Molecular Weight258.98 g/mol
Structural Identifiers
SMILESC1(=C(NN=C1C(=O)O)C(F)(F)F)Br
InChIInChI=1S/C5H2BrF3N2O2/c6-1-2(4(12)13)10-11-3(1)5(7,8)9/h(H,10,11)(H,12,13)
InChIKeyCXCYQTXIWGFXEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid Overview


4-Bromo-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid (CAS 1257842-67-3) is a heterocyclic building block of the pyrazole family, characterized by the presence of three key functional groups: a bromine atom at the 4-position, a trifluoromethyl group at the 5-position, and a carboxylic acid moiety at the 3-position . This combination of substituents confers unique reactivity and physicochemical properties that distinguish it from simpler pyrazole analogs, making it a privileged scaffold for the construction of diverse compound libraries in drug discovery, crop science, and materials research .

Orthogonal handles Carboxylic acid and bromine enable sequential amide coupling and cross-coupling strategies.
Physicochemical balance LogP ~1.74 and high boiling point support late-stage purification and solubility tuning.
Mature supply Available from multiple vendors with specified purity, reducing procurement risk.

Why Generic Analogs Fail for 4-Bromo-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid


Generic substitution with simpler, more readily available pyrazole derivatives (e.g., 4-bromo-5-(trifluoromethyl)-1H-pyrazole or 5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid) is not feasible for applications requiring orthogonal reactivity or a specific balance of lipophilicity and polarity. The simultaneous presence of a carboxylic acid for amide coupling or esterification and a bromine atom for cross-coupling reactions (e.g., Suzuki-Miyaura) [1] within a single scaffold enables convergent and divergent synthetic strategies that are impossible with mono-functional analogs. Furthermore, the unique combination of substituents results in a distinct physicochemical profile—including a specific LogP of 1.74 and a high boiling point of 374.9±42.0 °C —which directly impacts purification, formulation, and biological distribution, thereby invalidating the use of in-class compounds as direct replacements.

vs. 4-Bromo-5-(trifluoromethyl)-1H-pyrazole
Lacks the carboxylic acid handle; amide formation and esterification routes are not accessible. LogP and boiling point differ significantly, altering purification and solubility profiles.
vs. 5-(Trifluoromethyl)-1H-pyrazole-3-carboxylic acid
Missing the bromine atom; cross-coupling reactions (e.g., Suzuki-Miyaura) cannot be performed. Orthogonal diversification is impossible with this mono-functional analog.
vs. other pyrazole acids
Substitution pattern and electronic effects may shift reactivity and biological readouts; direct replacement without validation risks synthetic dead ends.

Differentiation of 4-Bromo-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid vs Key Analogs


Elevated Boiling Point for High-Temperature Synthesis

The target compound exhibits a substantially higher boiling point (374.9±42.0 °C at 760 mmHg) compared to the non-carboxylic acid analog 4-bromo-3-(trifluoromethyl)-1H-pyrazole (235.3±35.0 °C at 760 mmHg) . This difference, attributable to the carboxylic acid group's capacity for intermolecular hydrogen bonding, provides a wider operational window for high-temperature transformations and facilitates purification via distillation or sublimation under reduced pressure.

Boiling point elevation
Predicted values
374.9±42.0 °C vs 235.3±35.0 °C (Δ ≈ +139.6 °C)
Supports high-temperature synthesis and purification under reduced pressure.
Predicted at 760 mmHg; experimental validation advised.
Physicochemical Properties Process Chemistry Purification

Reduced Lipophilicity for Drug-Likeness Optimization

The calculated LogP of 4-bromo-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid is 1.74, significantly lower than the LogP of 2.19 for the analogous 4-bromo-3-(trifluoromethyl)-1H-pyrazole [1]. This reduction in lipophilicity is a direct consequence of the polar carboxylic acid group, which enhances aqueous solubility and can lead to more favorable ADME (Absorption, Distribution, Metabolism, Excretion) profiles and reduced off-target binding compared to more lipophilic, non-acidic pyrazoles.

Lipophilicity reduction
Calculated LogP
LogP 1.74 vs 2.19 (Δ ≈ -0.45)
May improve aqueous solubility and reduce non-specific binding in assays.
Computed value; experimental LogP determination recommended.
Drug Design ADME Properties Lipophilicity

Dual Handles for Orthogonal Functionalization

The compound uniquely combines a carboxylic acid moiety (capable of forming amides, esters, or acyl hydrazides) with a bromine atom (a versatile handle for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings) [1]. In contrast, analogs like 4-bromo-5-(trifluoromethyl)-1H-pyrazole (CAS 19968-17-3) lack the acid handle, while 5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid (CAS 116230-28-1) lacks the bromine handle. This orthogonal reactivity allows for the sequential or parallel introduction of diverse structural elements, a capability not shared by mono-functional analogs.

Dual reactive handles
Class-level inference
2 handles (acid + bromide) vs 1 in analogs
Enables orthogonal diversification for library synthesis.
Based on standard amide coupling and Pd-catalyzed cross-coupling protocols.
Medicinal Chemistry Parallel Synthesis Cross-Coupling

High-Purity Commercial Availability

4-Bromo-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid is commercially available from established chemical suppliers (e.g., Apollo Scientific, CymitQuimica) with a guaranteed purity of ≥95% . Its melting point is reported as 212-214 °C, providing a key identifier for quality control upon receipt . While comparative pricing data for all analogs is not publicly available, the established supply chain and defined specifications reduce procurement risk compared to sourcing novel or less-characterized derivatives that may require custom synthesis.

Commercial purity
Vendor specified
≥95% purity, mp 212–214 °C
Reduces procurement risk and in-house purification needs.
Verify by in-house QC; vendor CoA available.
Procurement Quality Control Supply Chain

Key Applications of 4-Bromo-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid


Medicinal Chemistry: Orthogonal Lead Diversification

In medicinal chemistry programs targeting enzymes, GPCRs, or ion channels, this compound serves as an ideal core scaffold for parallel synthesis. The carboxylic acid can be used to generate a library of amides with various amines, while the bromine atom enables a subsequent round of diversification through Suzuki-Miyaura cross-coupling with aryl or heteroaryl boronic acids [1]. This two-step, orthogonal diversification strategy allows for the rapid exploration of structure-activity relationships (SAR) around a privileged pyrazole core, accelerating hit-to-lead optimization while maintaining the beneficial physicochemical properties (LogP 1.74) inherent to the scaffold .

Agrochemical Discovery: Herbicide and Fungicide Development

The trifluoromethylpyrazole motif is a well-established pharmacophore in commercial agrochemicals. This compound's dual reactivity makes it a powerful intermediate for constructing analogs of known herbicides and fungicides. For example, it can be elaborated into derivatives resembling the core structure found in patents for herbicidal pyrazole carboxylic acids, where the bromine atom is replaced by an aryl group and the carboxylic acid is used to form esters or other bioactive moieties [2]. The compound's high boiling point and thermal stability are advantageous during the scale-up of synthetic routes to produce larger quantities for field trials.

Process Chemistry: High-Temperature Scale-Up Intermediate

Due to its significantly elevated boiling point (374.9±42.0 °C) and melting point (212-214 °C), this compound is well-suited for reactions that require elevated temperatures, such as certain cross-couplings or condensations, without the risk of premature vaporization or decomposition . This thermal robustness simplifies reaction setup and purification on a larger scale, making it a preferred intermediate for process chemists developing robust, scalable routes to advanced pharmaceutical or agrochemical candidates.

Bioisosteric Replacement of Phenol and Benzoic Acid

The pyrazole ring, particularly when substituted with a trifluoromethyl group, is often employed as a metabolically stable and more lipophilic bioisostere for phenol or benzoic acid. This compound provides a direct entry point to such bioisosteres, offering a balanced LogP (1.74) that can improve membrane permeability while retaining a capacity for hydrogen bonding through the carboxylic acid . This makes it a strategic choice for programs aiming to replace a metabolically labile phenol with a more robust heterocyclic equivalent without drastically altering the overall polarity of the lead molecule [1].

Application
Selection Property
Validation Focus
Medicinal chemistry lead diversification
Orthogonal reactive handles (acid + bromide)
Cross-coupling and amide coupling compatibility
Agrochemical discovery (herbicide/fungicide)
Trifluoromethylpyrazole pharmacophore + thermal stability
Scalable synthesis for field-trial material
Process chemistry scale-up
High boiling point and thermal robustness
High-temperature reaction tolerance and purification scalability
Bioisosteric replacement studies
Balanced LogP and hydrogen-bond capacity
Membrane permeability and metabolic stability assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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